molecular formula C9H18F2N2O B13157668 3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13157668
M. Wt: 208.25 g/mol
InChI Key: POTNTOAGDPMKPJ-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is a chemical compound characterized by the presence of a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a difluoropropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable difluoropropan-1-amine precursor. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction. For instance, a three-necked reaction flask can be used to mix the reactants under a nitrogen atmosphere, followed by heating to around 50°C to obtain a clear solution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is unique due to its specific combination of a morpholine ring with dimethyl and difluoropropan-1-amine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H18F2N2O

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2O/c1-7-3-13(4-8(2)14-7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3

InChI Key

POTNTOAGDPMKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(CN)(F)F

Origin of Product

United States

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